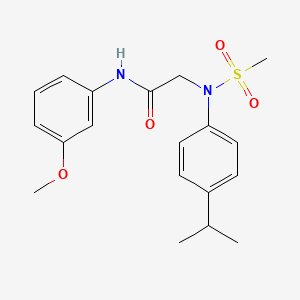![molecular formula C24H29N3O3S B5796589 N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide, also known as ABA-Na, is a chemical compound that has been the subject of extensive scientific research. This compound is a hydrazone derivative of 1-adamantylamine and 2-naphthalenesulfonic acid and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in laboratory experiments is its potent anticancer activity and its ability to induce apoptosis in cancer cells. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. One area of research is to further investigate the mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide and its potential targets in cancer cells. Another area of research is to explore the use of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in vivo and its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to form N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is a relatively simple process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16(8-23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24)26-27-31(29,30)22-7-6-20-4-2-3-5-21(20)12-22/h2-7,12,17-19,27H,8-11,13-15H2,1H3,(H,25,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSBKRBIONZFLY-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)


![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)